molecular formula C14H18O3 B13190443 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid

Cat. No.: B13190443
M. Wt: 234.29 g/mol
InChI Key: PNNMLZPZQDVCMC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid is an organic compound with a complex structure

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C14H18O3/c1-9(2)10-5-7-11(8-6-10)12(15)14(3,4)13(16)17/h5-9H,1-4H3,(H,16,17)

InChI Key

PNNMLZPZQDVCMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-isopropylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but different chemical properties.

    4-Isopropylbenzaldehyde: An intermediate in the synthesis of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid.

    Acetone: A common reagent used in the synthesis of the compound.

Uniqueness

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid
  • Molecular Formula : C16H22O3
  • Molecular Weight : 262.35 g/mol

1. Antioxidant Activity

The antioxidant capacity of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid has been evaluated using various assays, including the DPPH radical scavenging method. The results indicate significant radical scavenging ability, comparable to known antioxidants such as ascorbic acid.

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid88.6%
Test Compound87.7%
Control78.6%

The introduction of specific substituents has been shown to enhance antioxidant properties, suggesting that structural modifications could lead to more potent derivatives.

2. Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Studies have demonstrated that 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy in vitro

A study investigated the antioxidant effects of the compound on human cell lines exposed to oxidative stress. Results showed a significant reduction in cellular damage markers, highlighting its potential as a protective agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanisms

In an animal model of inflammation, administration of the compound resulted in reduced edema and pain response compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

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